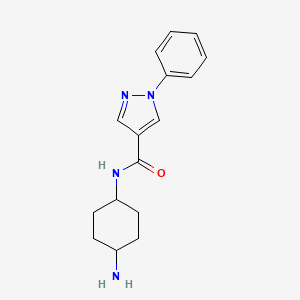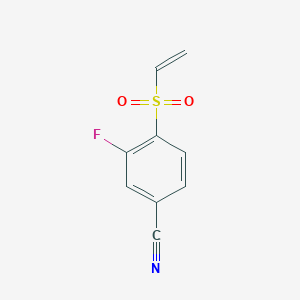
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide, also known as ACPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ACPD is a derivative of pyrazole and has been found to have various biochemical and physiological effects. In
Mécanisme D'action
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide acts as an agonist for mGluR4, which is a G protein-coupled receptor that modulates the release of neurotransmitters such as glutamate and GABA. Activation of mGluR4 by N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide leads to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. This results in the modulation of various downstream signaling pathways, including the regulation of ion channels and intracellular calcium levels.
Biochemical and Physiological Effects:
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has been found to have various biochemical and physiological effects, including the modulation of synaptic transmission, plasticity, and neuroprotection. N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has been shown to reduce the release of glutamate and GABA in the hippocampus and striatum, which has implications in the treatment of anxiety and depression. N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has also been found to have neuroprotective effects against excitotoxicity and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and selectivity for mGluR4. However, N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has some limitations, including its short half-life and potential toxicity at high concentrations. Researchers must carefully consider the dosage and concentration of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide when designing experiments.
Orientations Futures
There are several future directions for the use of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide in scientific research. One potential direction is the development of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide analogs with improved pharmacokinetic properties and selectivity for mGluR4. Another direction is the investigation of the role of mGluR4 in various neurological disorders and the development of novel therapeutics targeting this receptor. Additionally, the use of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide in combination with other drugs or therapies may have synergistic effects in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide involves the reaction of 4-aminocyclohexanone with phenylhydrazine, followed by cyclization with 1,1'-carbonyldiimidazole and subsequent acylation with 4-chlorobutyryl chloride. This method has been reported to yield N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide with high purity and yield.
Applications De Recherche Scientifique
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has been extensively used in scientific research as a modulator of glutamate receptors. It has been found to selectively activate the metabotropic glutamate receptor (mGluR) subtype 4, which has implications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has also been used as a tool to study the role of mGluRs in synaptic transmission, plasticity, and neuroprotection.
Propriétés
IUPAC Name |
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c17-13-6-8-14(9-7-13)19-16(21)12-10-18-20(11-12)15-4-2-1-3-5-15/h1-5,10-11,13-14H,6-9,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZFJUABCSJFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Chloro-4-fluorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557072.png)
![2-[Cyclopropylmethyl-(2-thiophen-3-ylacetyl)amino]acetic acid](/img/structure/B7557088.png)
![2-[Cyclopropylmethyl-(2,3,4-trifluorophenyl)sulfonylamino]acetic acid](/img/structure/B7557089.png)
![2-[Cyclopropylmethyl-(2,3-dimethylbenzoyl)amino]acetic acid](/img/structure/B7557094.png)
![2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7557099.png)
![methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate](/img/structure/B7557101.png)
![2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557108.png)
![2-[Cyclopropylmethyl(pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7557110.png)
![2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7557115.png)
![2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7557121.png)
![2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557129.png)
![2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557133.png)

![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)